tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
CAS No.: 148809-28-3
Cat. No.: VC0121598
Molecular Formula: C₁₃H₂₄O₅
Molecular Weight: 260.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148809-28-3 |
|---|---|
| Molecular Formula | C₁₃H₂₄O₅ |
| Molecular Weight | 260.33 |
| IUPAC Name | tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
| Standard InChI | InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10?/m0/s1 |
| SMILES | CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Identification
tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is characterized by the molecular formula C₁₃H₂₄O₅ and a molecular weight of 260.327 g/mol. The compound is identified in scientific literature by multiple CAS numbers, including 148809-28-3 and 124655-09-0, which reflect different registrations of the same compound . The structural features include a 1,3-dioxane ring with a hydroxymethyl group at the 6-position, two methyl groups at the 2-position, and an acetate side chain with a tert-butyl ester at the 4-position.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 148809-28-3, 124655-09-0 |
| Molecular Formula | C₁₃H₂₄O₅ |
| Molecular Weight | 260.327 g/mol |
| IUPAC Name | tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
| InChI Key | CFRUAOXMCVQMFP-ZJUUUORDSA-N |
| SMILES | CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C |
Stereochemical Considerations
The stereochemistry of this compound warrants special attention. In chemical databases and literature, the compound is often referred to as tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, indicating specific stereochemical configurations at the 4 and 6 positions of the dioxane ring . This more complete stereochemical notation specifies the absolute configuration at both stereocenters, which is critical for its biological activity and synthetic utility. The (4S) designation in the query name may represent a simplified notation of the same compound.
The dioxane ring adopts a chair conformation with the hydroxymethyl group and the acetate-containing side chain positioned to minimize steric interactions. This conformation contributes significantly to the compound's stability and reactivity patterns. The specific optical rotation of D= -3 to -5° (C=2 in MeOH) confirms its defined stereochemical configuration .
Structural Characterization
The compound's structural elements produce characteristic signals in various spectroscopic techniques that aid in its identification and purity assessment:
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The tert-butyl group provides a distinctive singlet signal in ¹H NMR spectroscopy
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The dioxane ring protons display complex coupling patterns reflecting their stereochemical environment
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The hydroxymethyl group exhibits characteristic chemical shifts and coupling constants
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The ester carbonyl produces a strong absorption band in IR spectroscopy
These spectroscopic features allow for reliable characterization and differentiation from related compounds or stereoisomers.
Physical and Chemical Properties
Physical State and Appearance
tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate exists as a yellow to pale yellow liquid at room temperature . Its physical appearance and state are important considerations for handling, storage, and applications in various chemical processes.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical Form | Liquid |
| Color | Yellow to Pale Yellow |
| Optical Rotation | D = -3 to -5° (C=2 in MeOH) |
| Refractive Index | 1.4500-1.4540 |
| Density | 1.030 g/cm³ |
| Property | Value |
|---|---|
| Solubility | Slightly soluble in chloroform and methanol |
| Storage Temperature | 2-8°C |
| Storage Conditions | Inert atmosphere |
| pKa (Predicted) | 14.25±0.10 |
| LogP | 1.62070 |
| PSA | 64.99000 |
Thermodynamic Properties
The thermodynamic properties of tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate are relevant for its behavior in various chemical processes and reactions. These properties determine its stability, reactivity, and phase behavior under different experimental conditions.
Table 4: Thermodynamic Properties
| Property | Value |
|---|---|
| Boiling Point | 331°C |
| Flash Point | 113°C |
| Exact Mass | 260.16200 |
The relatively high boiling and flash points indicate good thermal stability, which is advantageous for reactions requiring elevated temperatures. The compound's moderate LogP value (1.62070) suggests a balanced hydrophilic-lipophilic character, which may be beneficial for its role as an intermediate in pharmaceutical synthesis .
Synthesis and Production Methods
Synthetic Pathways
The synthesis of tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves multi-step synthetic routes. A common approach includes the formation of the dioxane ring structure followed by appropriate functionalization to introduce the acetate group and establish the required stereochemistry.
One notable synthetic approach has been documented in Chemistry - A European Journal (2009) by Szpilman et al., where the compound was synthesized as part of a more complex molecular architecture . The synthetic methodology likely involves stereoselective reactions to establish the correct configuration at the 4 and 6 positions of the dioxane ring.
A generalized synthetic pathway might include:
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Formation of the dioxane ring via acetonide protection of an appropriate diol
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Functionalization to introduce the hydroxymethyl group with the correct stereochemistry
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Introduction of the acetate side chain with controlled stereochemistry
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Esterification with tert-butanol or a related reagent to form the tert-butyl ester
Related research by European chemists has demonstrated the utility of a desymmetrizing Sharpless epoxidation in establishing the required stereochemistry for this class of compounds . This approach has been applied in the stereocontrolled synthesis of enantiomerically pure epoxides that serve as precursors to the target compound.
Optimization and Scale-up Considerations
For industrial-scale production or laboratory preparation, several factors require careful consideration:
Table 5: Production Considerations
| Factor | Consideration |
|---|---|
| Starting Materials | Availability, cost, purity |
| Reaction Conditions | Temperature, solvent, catalyst loading |
| Stereoselectivity | Catalyst choice, reaction kinetics |
| Purification | Chromatography, crystallization, distillation |
| Yield | Typically >70% for optimized procedures |
| Scale-up Challenges | Heat transfer, mixing efficiency, safety |
The optimization of these parameters is crucial for achieving high yields and stereoselectivity while maintaining economic viability for commercial production. Literature reports suggest that well-optimized processes can achieve yields exceeding 70% with excellent stereochemical control .
Applications and Utilization
Pharmaceutical Applications
tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate serves as an important intermediate in pharmaceutical synthesis. Its well-defined stereochemistry and functional group pattern make it valuable for constructing more complex molecules with specific biological activities .
The compound has been identified as a key intermediate in the synthesis pathway of certain cholesterol-lowering drugs and other pharmaceuticals targeting lipid metabolism . It serves as a building block in the synthesis of compounds with multiple stereocenters where precise control of three-dimensional structure is essential for biological activity.
Table 6: Pharmaceutical Applications
| Application Area | Role | Examples |
|---|---|---|
| Cholesterol-Lowering Drugs | Synthetic intermediate | Rosuvastatin, Atorvastatin |
| Polyol Antibiotics | Building block | Macrolide antibiotics |
| Complex Natural Products | Stereochemical control element | Polyketides, Terpenes |
| Drug Delivery Systems | Functional component | Modified release formulations |
The specific stereochemistry of the compound is crucial for ensuring the correct spatial arrangement of functional groups in the final pharmaceutical products, directly impacting their efficacy and safety profiles.
Research and Development Uses
In research and development settings, tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate serves multiple functions:
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As a model compound for studying stereoselective reactions and methodologies
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As a building block for constructing complex molecular architectures with defined stereochemistry
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As a substrate for investigating new synthetic methodologies and catalytic systems
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In the development of chiral auxiliaries and reagents for asymmetric synthesis
Research Findings and Future Directions
Notable Research Contributions
Significant research involving tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate includes several key publications and findings:
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Work by Szpilman et al. published in Chemistry - A European Journal (2009), which utilized the compound in complex synthetic pathways
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Its application in the synthesis of "eastern" moieties of polyol and polyene antibiotics
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Its role in stereocontrolled synthesis involving desymmetrizing Sharpless epoxidation and other stereoselective methodologies
These research contributions demonstrate the compound's importance in organic synthesis and medicinal chemistry. The stereospecific nature of the compound makes it particularly valuable in research contexts where stereochemical control is paramount.
Structure-Activity Relationships
The structural features of tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate that contribute to its utility include:
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The 1,3-dioxane ring, which provides a rigid framework with well-defined stereochemistry
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The hydroxymethyl group at the 6-position, which offers a handle for further functionalization
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The tert-butyl ester, which serves as a protected carboxylic acid that can be selectively revealed under appropriate conditions
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The specific stereochemistry at positions 4 and 6, which enables precise spatial positioning of functional groups in derived compounds
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